

A Technical Guide to the Physicochemical Properties of Gallic Aldehyde

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Compound of Interest		
Compound Name:	Gallic aldehyde	
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This document provides a comprehensive overview of the physicochemical properties of **Gallic aldehyde** (also known as 3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde with significant potential in pharmaceutical and chemical research. The information compiled herein is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science.

General and Physicochemical Properties

Gallic aldehyde is an aromatic aldehyde, structurally characterized by a benzene ring substituted with three hydroxyl groups and one aldehyde group.[1] This substitution pattern is responsible for its notable antioxidant and biological activities.[2] It presents as a white to pale yellow solid powder under standard conditions.[3][4]

Table 1: General and Physicochemical Properties of Gallic Aldehyde



Property	Value	Source(s)
IUPAC Name	3,4,5- Trihydroxybenzaldehyde	
Synonyms	Gallaldehyde, Pyrogallol-5- carboxaldehyde	
CAS Number	13677-79-7	
Molecular Formula	C7H6O4	
Molecular Weight	154.12 g/mol	
Appearance	White to Pale Yellow Powder/Solid	
Melting Point	211-213 °C	
Boiling Point	355.3 °C at 760 mmHg	
	237.46 °C (rough estimate)	
Flash Point	182.9 °C	
Density	1.3725 g/cm³ (rough estimate)	
Vapor Pressure	1.54 x 10 ⁻⁵ mmHg at 25 °C	

| Sensitivity | Air Sensitive | |

Solubility Profile

The solubility of **Gallic aldehyde** is dictated by its polar hydroxyl groups and the relatively nonpolar aromatic ring. It is readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is limited.

Table 2: Solubility Data for Gallic Aldehyde



Solvent	Solubility	Source(s)
DMSO	Soluble; 116.67 mg/mL (757.01 mM)	
Methanol	Soluble	
Water	Slightly soluble	

| Water (Predicted) | 6.81 g/L | |

Acidity and Lipophilicity

The acidic nature of **Gallic aldehyde** is attributed to its phenolic hydroxyl groups. Its lipophilicity, quantified by the partition coefficient (logP), indicates its distribution preference between an octanol and water phase. The available data for these parameters are based on predictive models.

Table 3: Predicted Acidity and Lipophilicity of Gallic Aldehyde

Parameter	Predicted Value	Source(s)
pKa (Strongest Acidic)	6.96	
	7.46 ± 0.23	
logP	0.73 (ALOGPS)	
	0.78 (ChemAxon)	

| | 0.6159 | |

Spectroscopic Profile

The structural features of **Gallic aldehyde** give rise to a distinct spectroscopic signature. While specific experimental spectra are not widely published, its profile can be reliably predicted based on its functional groups.



- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong C=O stretching vibration for the aldehyde group in the range of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde. A broad absorption band corresponding to the O-H stretching of the phenolic groups would be anticipated around 3500-3200 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a distinct peak between 2830-2695 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum should feature a highly deshielded singlet for the aldehydic proton between δ 9-10 ppm. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and should appear as a singlet in the aromatic region (δ 7-8 ppm). The three phenolic hydroxyl protons would likely appear as a broad singlet.
 - \circ ¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate significantly downfield, around δ 190-200 ppm. The spectrum would also show distinct signals for the substituted and unsubstituted carbons of the aromatic ring.
- UV-Visible (UV-Vis) Spectroscopy: As a phenolic compound, Gallic aldehyde is expected to absorb light strongly in the UV region. Phenolic systems exhibit π → π* transitions, and the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and, notably, by the pH of the solution, which affects the ionization state of the hydroxyl groups.

Experimental Protocols

The following sections detail generalized but robust methodologies for determining key physicochemical properties of **Gallic aldehyde**.

Protocol: Determination of Aqueous Solubility

This protocol describes a standard shake-flask method, a reliable technique for determining the solubility of a compound in a given solvent.

Methodology:

 Preparation: Add an excess amount of Gallic aldehyde solid to a known volume of purified water in a sealed glass vial.

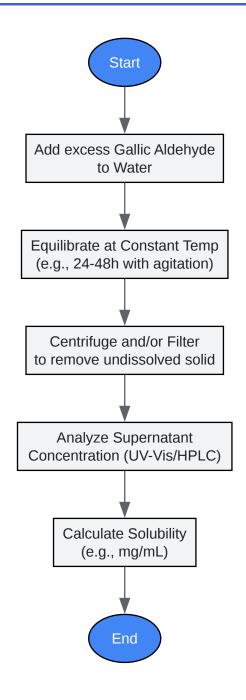
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- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the aliquot by centrifugation and/or filtration through a 0.22 μm syringe filter.
- Analysis: Dilute the clear supernatant with a suitable solvent if necessary. Determine the
 concentration of Gallic aldehyde in the final solution using a validated analytical method,
 such as UV-Vis spectrophotometry against a standard calibration curve or HPLC.
- Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.





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Caption: Workflow for determining aqueous solubility.

Protocol: UV-Visible Spectroscopic Analysis

This protocol provides a general framework for the quantitative analysis of **Gallic aldehyde** using UV-Vis spectrophotometry, a common technique for phenolic compounds.

Methodology:

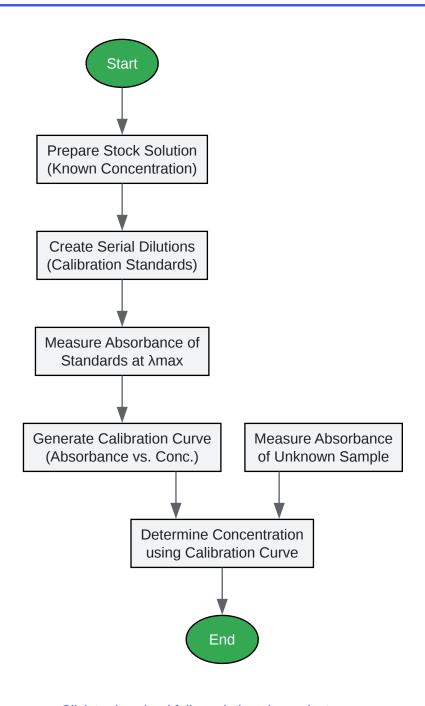
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- Stock Solution: Accurately weigh a small amount of Gallic aldehyde and dissolve it in a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to prepare a stock solution of known concentration.
- Wavelength Scan: Dilute a portion of the stock solution and scan the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
- Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover a range of concentrations.
- Measurement: Measure the absorbance of each calibration standard and the blank (solvent only) at the predetermined λ max.
- Calibration Curve: Plot a graph of absorbance versus concentration for the standards.
 Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99 for a valid curve.
- Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) at λmax and use the calibration curve equation to determine its concentration.





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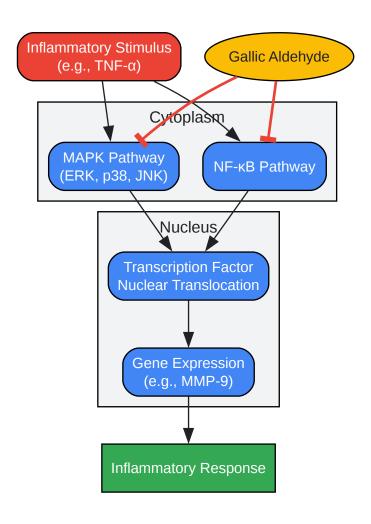
Caption: Workflow for quantitative UV-Vis analysis.

Biological Activity and Signaling Pathways

Gallic aldehyde has demonstrated a range of biological activities, making it a compound of interest for drug development. Notably, it exhibits anti-inflammatory, antioxidant, and antiviral properties. Mechanistic studies have shown that **Gallic aldehyde** can modulate key cellular signaling pathways involved in inflammation. It inhibits the expression and activity of matrix



metalloproteinase-9 (MMP-9) and suppresses the phosphorylation of MAP kinases (ERK1/2, p38, and JNK), which in turn inhibits the nuclear translocation of transcription factors like NF-κB and AP-1.



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Caption: Gallic aldehyde's inhibitory action on inflammatory signaling pathways.

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